molecular formula C21H24FN3O5S B12176947 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

Cat. No.: B12176947
M. Wt: 449.5 g/mol
InChI Key: ZNHQANLSGFMBMA-UHFFFAOYSA-N
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Description

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide (CAS: 1232791-42-2) is a synthetic organic compound with the molecular formula C₂₁H₂₄FN₃O₅S and a molecular weight of 449.4958 g/mol . Its structure comprises:

  • A piperazine core substituted with a 4-fluorophenylsulfonyl group, enhancing electronic and steric properties.
  • A 4-oxobutanamide chain linked to an N-(2-methoxyphenyl) group, which may influence solubility and receptor binding.

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C21H24FN3O5S/c1-30-19-5-3-2-4-18(19)23-20(26)10-11-21(27)24-12-14-25(15-13-24)31(28,29)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,26)

InChI Key

ZNHQANLSGFMBMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonyl group.

    Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to interact with certain receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • The N-(4-chlorophenyl) analogue has a higher molecular weight (453.91 g/mol) due to chlorine substitution, which may enhance lipophilicity compared to methoxy groups .
  • The N-(1H-benzimidazol-2-yl) analogue (Mol. Wt. 395.44 g/mol) lacks the sulfonyl group but includes a benzimidazole moiety, likely altering receptor affinity and metabolic stability .
  • Substituent position (e.g., 2-methoxy vs.

Pharmacological Implications (Inferred from Structural Features)

  • Sulfonyl Group: The 4-fluorophenylsulfonyl moiety in the target compound may enhance metabolic stability compared to non-sulfonylated analogues (e.g., benzimidazole derivatives in ) .
  • Methoxy Substitution : The 2-methoxyphenyl group could improve solubility relative to chlorophenyl analogues, though this may reduce membrane permeability .

Physical Properties and Characterization

  • Melting Points : Analogues in exhibit melting points ranging from 132–230°C , influenced by substituent symmetry and intermolecular interactions. The target compound’s melting point is unreported but likely falls within this range.
  • Spectroscopic Data : Structural confirmation of analogues relies on ¹H/¹³C/¹⁹F NMR and ESI-MS , with sulfonyl groups producing distinct deshielded peaks in NMR spectra .

Biological Activity

The compound 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its diverse pharmacological properties. The presence of a sulfonyl group and a fluorophenyl substituent enhances its interaction with biological targets. The molecular formula is C18H20FN3O3SC_{18}H_{20}FN_3O_3S with a molecular weight of approximately 377.43 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • Studies have shown that compounds containing piperazine and sulfonamide groups exhibit significant antibacterial effects. For instance, derivatives similar to the target compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The compound's structural features suggest potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have indicated that related compounds possess strong inhibitory activity against these enzymes, which are crucial in numerous physiological processes .
  • Anticancer Potential
    • Research indicates that piperazine derivatives can exhibit anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells . Specific studies have linked similar compounds to the modulation of pathways involved in cancer progression.
  • Hypoglycemic Effects
    • Some derivatives of piperazine are reported to have hypoglycemic effects, making them potential candidates for managing diabetes . The mechanism may involve the enhancement of insulin sensitivity or modulation of glucose metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including the target compound:

  • Study 1 : A series of piperazine-based compounds were synthesized and evaluated for their antibacterial properties. Among them, compounds with a similar structure to the target showed IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating strong inhibitory potential .
  • Study 2 : In silico docking studies revealed that the target compound could effectively bind to active sites on bacterial enzymes, suggesting a mechanism for its antibacterial action .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialPiperazine DerivativesModerate to strong against Salmonella and Bacillus
Enzyme InhibitionAChE InhibitorsIC50 values between 0.63 - 2.14 µM
AnticancerPiperazine DerivativesInduction of apoptosis in cancer cells
HypoglycemicPiperazine CompoundsImproved insulin sensitivity

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